molecular formula C20H14O2 B5963683 2,2'-binaphthalene-6,6'-diol

2,2'-binaphthalene-6,6'-diol

Cat. No. B5963683
M. Wt: 286.3 g/mol
InChI Key: SRSIVKZVRZLXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-binaphthalene-6,6'-diol (BINOL) is a chiral organic compound that has been extensively studied in scientific research due to its unique properties. BINOL is widely used as a chiral ligand in asymmetric synthesis, which has led to the development of numerous new drugs and biologically active compounds.

Mechanism of Action

The mechanism of action of 2,2'-binaphthalene-6,6'-diol is not fully understood. However, it is believed that 2,2'-binaphthalene-6,6'-diol acts as a chiral catalyst by forming a complex with a metal ion, which then interacts with the substrate to produce the desired product. The chiral nature of 2,2'-binaphthalene-6,6'-diol allows for the production of enantiopure compounds.
Biochemical and Physiological Effects:
2,2'-binaphthalene-6,6'-diol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in lab experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2'-binaphthalene-6,6'-diol in lab experiments include its high enantioselectivity, low toxicity, and ease of use. However, the limitations of using 2,2'-binaphthalene-6,6'-diol include its high cost and the need for chiral chromatography to separate its enantiomers.

Future Directions

There are several future directions for the research on 2,2'-binaphthalene-6,6'-diol. One direction is the development of new 2,2'-binaphthalene-6,6'-diol-based catalysts for use in asymmetric synthesis. Another direction is the investigation of the biochemical and physiological effects of 2,2'-binaphthalene-6,6'-diol. Additionally, the development of new methods for synthesizing 2,2'-binaphthalene-6,6'-diol and its derivatives is an important area of research. Finally, the exploration of new applications for 2,2'-binaphthalene-6,6'-diol in material science and other fields is an exciting area of research.

Synthesis Methods

The synthesis of 2,2'-binaphthalene-6,6'-diol is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2,2'-binaphthalene-6,6'-diol is the oxidative coupling of naphthols. This method involves the reaction of two naphthols with an oxidizing agent, such as copper(II) acetate, in the presence of a base, such as sodium hydroxide. The reaction produces 2,2'-binaphthalene-6,6'-diol as a racemic mixture, which can be separated into its enantiomers using chiral chromatography.

Scientific Research Applications

2,2'-binaphthalene-6,6'-diol has a wide range of scientific research applications, including asymmetric synthesis, catalysis, and material science. As a chiral ligand, 2,2'-binaphthalene-6,6'-diol is widely used in asymmetric synthesis to produce enantiopure compounds. 2,2'-binaphthalene-6,6'-diol-based catalysts have also been used in a variety of reactions, including cross-coupling reactions, hydrogenations, and oxidations. 2,2'-binaphthalene-6,6'-diol is also used in material science to produce chiral materials, such as liquid crystals and polymers.

properties

IUPAC Name

6-(6-hydroxynaphthalen-2-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-19-7-5-15-9-13(1-3-17(15)11-19)14-2-4-18-12-20(22)8-6-16(18)10-14/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSIVKZVRZLXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=CC4=C(C=C3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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